2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic thiophene derivative characterized by a tetrahydrobenzothiophene core substituted with an amino group at position 2 and a 2-methylpropyl ester at position 2. This compound shares structural similarities with a family of benzothiophene carboxylates, which are studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The 2-methylpropyl (isobutyl) ester group introduces steric and electronic effects that differentiate it from analogs with shorter or linear ester chains.
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
2-methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C13H19NO2S/c1-8(2)7-16-13(15)11-9-5-3-4-6-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3 |
InChI Key |
YTZJOLOUUJPART-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=C(SC2=C1CCCC2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
A common approach to synthesize derivatives of tetrahydro-benzothiophene involves the Gewald reaction, which is a multi-step process including cyclization and functionalization.
-
- Cyclohexanone
- Methyl cyanoacetate
- Elemental sulfur
- Morpholine
-
- The reaction mixture is heated at approximately 75 °C for about 1 hour.
- The progress is monitored using Thin Layer Chromatography (TLC).
-
- After cooling to room temperature, the solid residue is recrystallized from ethanol.
- Further purification may involve column chromatography using n-hexane and ethyl acetate as solvents.
-
- The product can be heated in benzonitrile at 200 °C for an extended period to achieve desired modifications.
This method yields a variety of alkyl-substituted amino-benzothiophene derivatives, including 2-methylpropyl variants.
Amide Formation Reactions
Recent studies have highlighted the use of amide formation as an effective method for synthesizing derivatives of tetrahydro-benzothiophene.
Reagents :
- Starting from a 2-amino-4,5,6,7-tetrahydro-benzothiophene derivative.
- Carboxylic acids are used as coupling partners.
-
- Common catalysts include DIPEA (N,N-Diisopropylethylamine) and DMSO (Dimethyl sulfoxide).
- The reaction typically occurs under mild conditions to favor product formation without excessive side reactions.
Outcome :
Comparative Analysis of Synthesis Methods
| Method | Key Reactants | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Gewald Reaction | Cyclohexanone, Methyl cyanoacetate | 75 °C | Variable | Multi-step; requires TLC monitoring |
| Amide Formation | Benzothiophene derivative | Room Temp | High | Efficient for introducing functional groups |
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a tetrahydro-benzothiophene core which is known for its biological activity. The presence of the amino group and the carboxylate moiety contributes to its reactivity and solubility in biological systems.
Antitumor Activity
Research indicates that compounds similar to 2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant antitumor properties. For instance, derivatives of tetrahydro-benzothiophene have been shown to inhibit cancer cell proliferation in vitro. A study highlighted that certain benzothiophene derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
Neuroprotective Effects
There is emerging evidence that compounds with a benzothiophene structure may possess neuroprotective properties. Research has indicated that these compounds can modulate neurotransmitter systems and exhibit antioxidant activities, which could be beneficial in treating neurodegenerative diseases .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, studies have focused on its role as an inhibitor of certain kinases that are implicated in cancer progression . This inhibition can lead to reduced tumor growth and metastasis.
Antimicrobial Properties
Preliminary studies suggest that 2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may exhibit antimicrobial activity against various pathogens. This potential makes it a candidate for further exploration in the development of new antibiotics .
Synthesis of Novel Polymers
The unique chemical properties of this compound allow it to be used as a building block for synthesizing novel polymers with specific mechanical and thermal properties. Such polymers could find applications in coatings and composites .
Drug Delivery Systems
Due to its solubility and stability profile, 2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be utilized in designing drug delivery systems that enhance the bioavailability of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Key Observations:
Structural Isomerism: The 2-methylpropyl (isobutyl) and isopropyl esters share the same molecular formula (C₁₃H₁₉NO₂S) but differ in branching. This impacts solubility and intermolecular interactions.
Melting Points : The methyl ester exhibits a defined melting range (126–129°C), likely due to efficient crystal packing, while bulkier esters (e.g., isobutyl) may have lower melting points due to steric hindrance .
Polarity: The 2-methoxyethyl derivative (C₁₂H₁₇NO₃S) has higher polarity due to its ether group, making it more water-soluble than non-polar analogs .
Hydrogen Bonding and Crystallographic Trends
- Intramolecular Interactions : Ethyl and isopropyl analogs form S(6) ring motifs via N—H⋯O hydrogen bonds, stabilizing planar conformations . The 2-methylpropyl ester likely adopts similar motifs but with altered dihedral angles due to steric effects.
- Crystal Packing : In ethyl 2-benzamido derivatives, disordered cyclohexene rings (occupancy ratios ~0.64:0.36) are common, influenced by ester bulkiness . The 2-methylpropyl variant may exhibit similar disorder but with distinct occupancy factors.
Biological Activity
2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on cytostatic, antitubercular, and anti-inflammatory effects. The synthesis and structure-activity relationship (SAR) are also discussed.
Chemical Structure and Properties
The molecular formula of 2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is , with a molecular weight of approximately 253.35 g/mol. The compound features a benzothiophene core which is essential for its biological activity.
Cytostatic Activity
Research indicates that derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene exhibit significant cytostatic effects. A study utilizing azomethine derivatives reported that these compounds demonstrated cytostatic activity against various cancer cell lines. The prediction of biological activity through computational methods suggested promising results for further development in cancer therapy .
Antitubercular and Anti-inflammatory Effects
In addition to cytostatic properties, certain derivatives have shown antitubercular and anti-inflammatory activities. The structure-activity relationship analysis revealed that modifications in the aromatic core influence these effects significantly. Compounds with specific substituents exhibited enhanced potency against tuberculosis bacteria and reduced inflammation markers in vitro .
Case Studies
-
Cytotoxicity Assay : In a study examining the effects on MCF-7 breast cancer cells, the compound induced apoptosis with an IC50 value of 23.2 µM. The treatment resulted in a significant reduction in cell viability and increased early and late apoptotic cell populations .
Treatment Cell Viability Reduction (%) Early Apoptosis (%) Late Apoptosis (%) Control 100 3.8 2.7 Compound 26.86 8.73 18.13 - Flow Cytometry Analysis : Flow cytometric analysis indicated that the compound caused G2/M phase arrest in cell cycles, suggesting its mechanism of action may involve interference with cell cycle progression .
- Anti-inflammatory Activity : In vivo studies demonstrated that the compound significantly reduced inflammatory cytokines in animal models of inflammation, highlighting its potential as an anti-inflammatory agent .
Synthesis and Characterization
The synthesis of 2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the reaction of appropriate precursors under controlled conditions to optimize yield and purity. High-performance liquid chromatography (HPLC) has been employed to monitor the synthesis process and ensure product purity exceeding 95% .
Q & A
(Basic) What are the established synthetic routes for 2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and what key reaction conditions are required?
Methodological Answer:
The synthesis typically involves multi-step procedures starting with cyclohexanone derivatives. A common approach includes:
Formation of the tetrahydrobenzothiophene core : Cyclohexanone reacts with methyl cyanoacetate and elemental sulfur in methanol under basic conditions (e.g., diethylamine) to yield methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediates .
Esterification/Functionalization : The intermediate undergoes acylation or alkylation. For example, refluxing with anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ under nitrogen protection, followed by purification via reverse-phase HPLC (using gradients like methanol-water) .
Critical Conditions : Nitrogen atmosphere, anhydrous solvents, and controlled reflux times (e.g., overnight) are essential to avoid side reactions. Yields range from 47% to 85%, depending on the substituents .
(Basic) Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, methyl ester protons appear as singlets near δ 3.78 ppm, while tetrahydrobenzo ring protons show multiplet patterns between δ 1.71–2.69 ppm .
- IR Spectroscopy : Key absorptions include C=O stretches (~1650 cm⁻¹), NH stretches (~3300–3400 cm⁻¹), and C-O bonds (~1268 cm⁻¹) .
- LC-MS : Used to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 212 for intermediates) and purity (>98% by HPLC) .
(Advanced) How can researchers resolve contradictions in spectral data during structural confirmation?
Methodological Answer:
Contradictions often arise from unexpected tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism).
- X-ray Crystallography : Definitive structural assignments can be made via single-crystal studies, as demonstrated for ethyl 2-(pyridine-4-carboxamido) derivatives .
- Isotopic Labeling : For ambiguous NH/OH signals, deuterated solvents or selective deuteration can clarify assignments .
Example : In the reduction of a formyl group to methyl (Et₃SiH/I₂), the disappearance of the aldehyde proton (δ ~9.5 ppm) and emergence of a methyl singlet (δ 2.41 ppm) confirmed the transformation .
(Advanced) What in vitro strategies are used to elucidate the antibacterial mechanism of this compound?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays : Determine potency against Gram-positive/negative strains. For example, derivatives with tert-butyl groups showed enhanced activity due to lipophilicity .
- Membrane Permeability Studies : Use fluorescent probes (e.g., propidium iodide) to assess cell wall disruption.
- Enzyme Inhibition Assays : Target-specific enzymes (e.g., DNA gyrase) via fluorometric substrates. Evidence suggests that acylated amino groups enhance binding to bacterial targets .
(Advanced) How can matrix effects in bioanalytical methods (e.g., wastewater or serum samples) be minimized during quantification?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Oasis HLB cartridges preconditioned with methanol effectively retain the compound while removing interferents like humic acids .
- Matrix-Matched Calibration : Prepare standards in analyte-free matrix (e.g., sludge or serum) to correct for ion suppression/enhancement in LC-MS.
- Internal Standards : Stable isotope-labeled analogs (e.g., deuterated triclosan) improve accuracy by normalizing recovery variations .
(Advanced) What synthetic strategies optimize the yield of 2-Methylpropyl derivatives without side reactions?
Methodological Answer:
- Protecting Groups : Temporarily shield the amino group (e.g., with Boc) during esterification to prevent undesired acylation .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hrs to 2 hrs) and improves yields by 10–15% .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing byproducts like dimerized thiophenes .
(Basic) What are the thermal stability and melting point ranges for this compound?
Methodological Answer:
Melting points vary by substitution:
- Methyl ester derivatives : 113–116°C (intermediate) .
- Acylated derivatives : Higher melting points (213–226°C) due to increased crystallinity from hydrogen bonding .
Thermogravimetric analysis (TGA) under nitrogen can assess decomposition temperatures (>250°C for most derivatives) .
(Advanced) How do electronic effects of substituents influence the compound's bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Enhance stability but may reduce membrane permeability. For example, trifluoromethyl groups increase metabolic resistance .
- Electron-Donating Groups (EDGs) : Improve solubility (e.g., methoxy groups) but may lower target affinity. Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with MIC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
